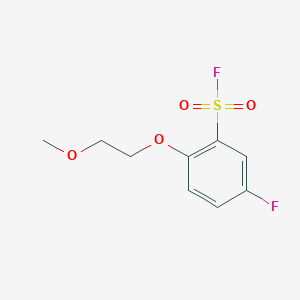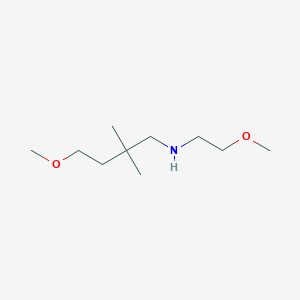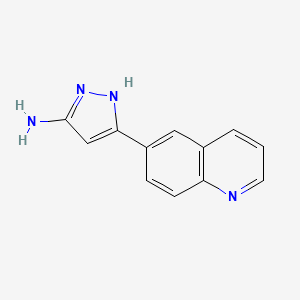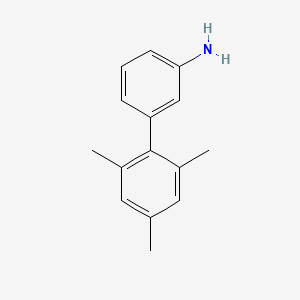
2-Cyclopropyl-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-methoxybenzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group at the second position and a methoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of 4-methoxybenzoic acid using a cyclopropylating agent such as diazomethane in the presence of a catalyst. Another method involves the Suzuki-Miyaura coupling reaction, where a cyclopropylboronic acid is coupled with 4-methoxybenzoic acid under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclopropyl group can be reduced to form a more stable alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in sulfuric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: 2-Cyclopropyl-4-carboxybenzoic acid.
Reduction: 2-Propyl-4-methoxybenzoic acid.
Substitution: 2-Cyclopropyl-4-hydroxybenzoic acid.
Applications De Recherche Scientifique
2-Cyclopropyl-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can undergo metabolic demethylation, leading to the formation of reactive intermediates that interact with cellular components. The cyclopropyl group provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Methoxybenzoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
2-Cyclopropylbenzoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
2-Cyclopropyl-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: 2-Cyclopropyl-4-methoxybenzoic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-cyclopropyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-5-9(11(12)13)10(6-8)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) |
Clé InChI |
VOFSUUIJNUFIMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)



![1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B13626049.png)


![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)





